2-(4-Methyl-1,3-thiazol-2-yl)butan-2-amine
Overview
Description
2-(4-Methyl-1,3-thiazol-2-yl)butan-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 17028 g/mol , which may influence its pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
2-(4-Methyl-1,3-thiazol-2-yl)butan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antiviral properties . These interactions often involve binding to the active sites of enzymes, thereby inhibiting or modulating their activity. The compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, the compound’s impact on gene expression can result in changes in protein synthesis and cellular behavior. These effects highlight the compound’s potential as a modulator of cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions . For instance, thiazole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can result in conformational changes in the enzyme, thereby affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can maintain their activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to the compound can lead to sustained changes in cellular behavior, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed . Studies have shown that thiazole derivatives can have a threshold effect, where the biological activity is only observed above a certain concentration . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism . For instance, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The compound’s impact on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach specific cellular compartments . Additionally, binding to proteins can affect its localization and accumulation within tissues . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives may localize to the nucleus, where they can interact with transcription factors and influence gene expression . The compound’s subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)butan-2-amine typically involves the reaction of thioamides with α-halocarbonyl compounds. One common method is the Cook–Heilbron method, where an aminonitrile reacts with carbon disulfide to form the thiazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Methyl-1,3-thiazol-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Thiazole derivatives, including this compound, are being explored for their anticancer, anti-inflammatory, and neuroprotective properties.
Industry: It is used in the production of dyes, pigments, and rubber vulcanization accelerators.
Comparison with Similar Compounds
2-(4-Methyl-1,3-thiazol-2-yl)butan-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-4-8(3,9)7-10-6(2)5-11-7/h5H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJVAGPJNDVCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CS1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247504-05-7 | |
Record name | 2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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